5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid
Overview
Description
The compound is a derivative of 2-Chloro-5-(trifluoromethyl)phenylboronic acid , which is used as a reactant in the synthesis of various compounds . It also seems to be related to trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
Trifluoromethylpyridines, which might be structurally similar to the compound you’re interested in, are synthesized through various methods . For instance, one method involves a Pd-catalyzed coupling reaction .
Scientific Research Applications
Synthetic and Catalytic Applications
A study by Burguete et al. (2010) highlights the use of photoactive porous monolithic polymers for the oxidation of 2-furoic acid, which relates to the broader category of furoic acid derivatives like 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid. This demonstrates the potential application of such compounds in photocatalysis (Burguete, Gavara, Galindo, & Luis, 2010).
Zhang et al. (2017) explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. This research implies that derivatives of furoic acid, including 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid, might be used in biomass utilizations and transformations (Zhang, Lan, Chen, Yin, & Li, 2017).
Biocatalysis
- Yuan et al. (2019) discuss the biocatalytic production of 2,5-furandicarboxylic acid, which includes methods involving furoic acid derivatives. The application in bio-based polymer production highlights the industrial relevance of such compounds (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Environmental and Agricultural Applications
A study by Ferraz et al. (2018) on the green oxidation of biobased substrates using gold-promoted catalysts includes the oxidation of furoic acids. This research suggests environmental applications, such as green chemistry and sustainable processes (Ferraz, Zieliński, Pietrowski, Heyte, Dumeignil, Rossi, & Wojcieszak, 2018).
Kimura et al. (2007) isolated 5-hydroxymethyl-2-furoic acid from a fungus, demonstrating its potential as a natural nematicide. This indicates possible agricultural applications for furoic acid derivatives in pest control (Kimura, Tani, Hayashi, Ohtani, Fujioka, Kawano, & Shimada, 2007).
Analytical and Detection Methods
Spano et al. (2009) developed an RP-HPLC method for determining furanic aldehydes and acids in honey, which includes the detection of furoic acids. This underscores the importance of furoic acid derivatives in analytical chemistry for food quality control (Spano, Ciulu, Floris, Panzanelli, Pilo, Piu, Salis, & Sanna, 2009).
A study by Wong et al. (2012) on the micellar electrokinetic chromatography method for determining furanic compounds in food products highlights the role of furoic acid derivatives in analytical methods for food safety and quality analysis (Wong, Makahleh, Al Azzam, Yahaya, Saad, & Sulaiman, 2012).
properties
IUPAC Name |
5-[2-chloro-3-(trifluoromethyl)phenoxy]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O4/c13-10-6(12(14,15)16)2-1-3-7(10)19-9-5-4-8(20-9)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBEDOGDOMTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178764 | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid | |
CAS RN |
1160264-57-2 | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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